Receptor Binding Profile: Oxypertine Shows Higher 5-HT2 Affinity than D2 Affinity
Oxypertine exhibits high affinity for the serotonin 5-HT2 receptor with a Ki of 8.6 nM, which is approximately 3.5-fold higher than its affinity for the dopamine D2 receptor (Ki = 30 nM) . This binding profile distinguishes it from classical D2-selective antipsychotics such as haloperidol (Ki D2 ≈ 1-4 nM; 5-HT2 affinity significantly lower) and aligns more closely with atypical antipsychotics that exhibit higher 5-HT2A/D2 affinity ratios [1]. In functional assays using the rat isolated vas deferens, oxypertine competitively antagonized noradrenaline (pA2 = 7.2), 5-HT (pA2 = 8.6), and dopamine (pA2 = 9.8), confirming its multi-receptor antagonist activity [2].
| Evidence Dimension | Receptor binding affinity (Ki) and functional antagonism (pA2) |
|---|---|
| Target Compound Data | 5-HT2 Ki = 8.6 nM; D2 Ki = 30 nM; pA2 values: NA = 7.2, 5-HT = 8.6, DA = 9.8 |
| Comparator Or Baseline | Haloperidol (D2 Ki ≈ 1-4 nM; low 5-HT2 affinity) |
| Quantified Difference | Oxypertine 5-HT2/D2 Ki ratio ≈ 0.29; Haloperidol ratio < 0.1 |
| Conditions | Radioligand binding assays; rat isolated vas deferens functional assay |
Why This Matters
This binding profile may confer a lower propensity for extrapyramidal side effects compared to pure D2 antagonists, an important consideration for researchers selecting a neuroleptic tool compound.
- [1] Wikipedia. Oxypertine. View Source
- [2] Miranda H. The peripheral action of oxypertine. Arch Int Pharmacodyn Ther. 1978;233(2):230-241. View Source
